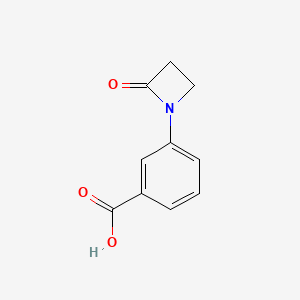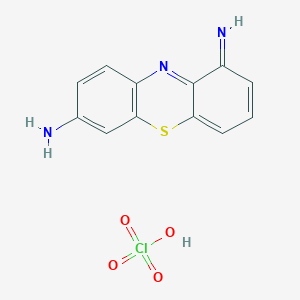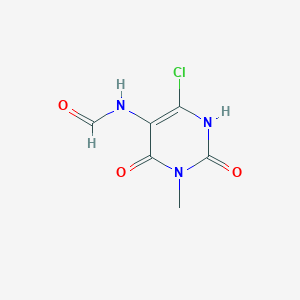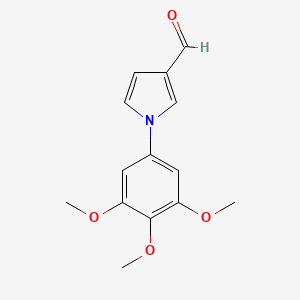
3-(2-Oxoazetidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H9NO3. It features a benzoic acid moiety attached to a 2-oxoazetidin-1-yl group. This compound is notable for its unique structure, which includes a four-membered azetidinone ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxoazetidin-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with azetidinone precursors. One common method includes the condensation of 3-aminobenzoic acid with an appropriate azetidinone derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxoazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Brominated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Oxoazetidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby exerting its antibacterial effects. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: Share the beta-lactam ring structure and exhibit similar antibacterial properties.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Monobactams: Monocyclic beta-lactam antibiotics effective against Gram-negative bacteria.
Uniqueness
3-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with an azetidinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
88072-23-5 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-(2-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-4-5-11(9)8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Clave InChI |
UMZTVYQQZHSVHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)

![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)
![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)

![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)





![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
